Benzobarbital

描述

Historical Perspectives on Barbiturate (B1230296) Discovery and Development

The journey into the world of barbiturates began in 1864 when German chemist Adolf von Baeyer synthesized the parent compound, barbituric acid. wikipedia.orgeuropa.euresearchgate.net This was achieved by condensing urea (B33335) with malonic acid, a derivative found in apples. nih.govnews-medical.netmdpi.com The synthesis process was later refined in 1879 by French chemist Edouard Grimaux. nih.govnews-medical.net However, barbituric acid itself lacks direct effects on the central nervous system. wikipedia.org

The first pharmacologically active derivative, barbital (B3395916) (diethyl-barbituric acid), was synthesized in 1881, but its medical potential was not realized until 1903. europa.eu In that year, German scientists Emil Fischer and Joseph von Mering discovered that barbital was highly effective at inducing sleep in dogs. wikipedia.org This led to its clinical introduction in 1904 under the trade name Veronal, marking the beginning of barbiturate therapy. nih.govannualreviews.org This discovery was a significant shift from the sedatives used in the late 19th and early 20th centuries, such as chloral (B1216628) hydrate, bromides, and paraldehyde. nih.govnews-medical.net

Following the introduction of barbital, researchers synthesized numerous derivatives by modifying the chemical structure of the barbituric acid molecule. nih.gov One of the most significant of these was phenobarbital (B1680315), synthesized in 1911 by Hörlein. europa.eunih.gov Throughout the 20th century, over 2,500 different barbiturates were synthesized, with approximately 50 of them being used clinically for their sedative and hypnotic properties. europa.eunih.govnews-medical.net

Table 1: Key Milestones in Early Barbiturate Development

| Year | Event | Key Figure(s) | Compound | Significance |

|---|---|---|---|---|

| 1864 | Synthesis of the parent compound | Adolf von Baeyer | Barbituric Acid | Created the core structure for the barbiturate class. wikipedia.orgnews-medical.net |

| 1903 | Discovery of hypnotic properties | Emil Fischer & Joseph von Mering | Barbital | First pharmacologically active barbiturate identified. wikipedia.organnualreviews.org |

| 1904 | Clinical introduction | Bayer and Co. | Barbital (Veronal) | Marked the beginning of barbiturate use in medicine. nih.gov |

| 1911 | Synthesis of a key derivative | Hörlein (Bayer) | Phenobarbital | Became one of the most widely used barbiturates. europa.eunih.gov |

| 1923 | Synthesis of a new derivative | Shonle & Moment | Amobarbital | An intermediate-acting barbiturate. nih.govmdpi.com |

Initially, barbiturates were primarily recognized and used for their sedative and hypnotic effects, offering new treatment avenues for sleep disorders and severe neuroses. nih.govnews-medical.net The research landscape, however, evolved significantly with a serendipitous discovery in 1912. Alfred Hauptmann, a resident psychiatrist, administered phenobarbital to his epileptic patients and observed its potent anticonvulsant properties. nih.gov This finding established barbiturates as the first truly effective pharmacological tools for managing epileptic seizures, eventually superseding the use of bromides. nih.gov

This discovery broadened the scope of barbiturate research in neuropharmacology beyond sedation. Scientists began to explore the relationship between chemical structure and pharmacological action, leading to a practical clinical classification based on the duration of their effects: ultrashort, short, intermediate, and long-acting. nih.gov This allowed for more specialized applications, such as the use of ultrashort-acting agents like sodium thiopental (B1682321) for intravenous anesthesia and long-acting agents like phenobarbital for epilepsy. wikipedia.orgnih.gov

Further research delved into their mechanism of action, revealing that barbiturates exert their effects by interacting with the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. wikipedia.orgeuropa.eupatsnap.com They act as positive allosteric modulators, binding to a site on the receptor distinct from that of GABA itself. europa.eupatsnap.com This binding increases the duration of the chloride ion channel opening, which enhances the inhibitory effect of GABA. wikipedia.orgacnp.org The study of these mechanisms has been fundamental to the broader field of neuropharmacology and has played a central role in the characterization of the GABA-A receptor complex. acnp.orgnumberanalytics.com

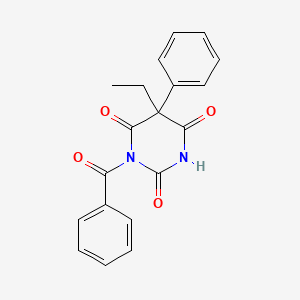

Benzobarbital, also known by the trade name Benzonal, is a barbiturate derivative that was developed in Russia. ncats.ioncats.iomedkoo.com It emerged within the broader context of ongoing research into modifying the barbituric acid structure to achieve specific therapeutic effects. mdpi.com Chemically, this compound is distinguished by the presence of a benzoyl group attached to the nitrogen atom of the pyrimidine (B1678525) ring, with its systematic name being 1-benzoyl-5-ethyl-5-phenylbarbituric acid. cymitquimica.comontosight.ainih.gov

Like many barbiturates that followed the discovery of phenobarbital's properties, this compound was investigated for its anticonvulsant effects and has been used in the treatment of epilepsy. patsnap.comncats.iowikipedia.org Its development represents a part of the larger effort to synthesize barbiturate derivatives with potentially improved therapeutic profiles. However, in line with the general trend for the barbiturate class, its clinical use has declined significantly with the advent of safer alternatives, such as benzodiazepines, which have a lower risk of dependence and overdose. wikipedia.orgcymitquimica.comontosight.ai

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₁₆N₂O₄ cymitquimica.comnih.gov |

| Molecular Weight | 336.34 g/mol cymitquimica.comnih.gov |

| IUPAC Name | 1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione nih.govwikipedia.org |

| Appearance | White to off-white crystalline powder cymitquimica.com |

Rationale for Continued Scholarly Investigation of this compound

Despite the established understanding that this compound's primary mechanism of action involves the positive allosteric modulation of GABA-A receptors, specific details of this interaction remain incompletely understood. patsnap.compatsnap.com The precise manner in which the unique benzoyl group of this compound influences its binding and modulatory activity at the receptor site is an area that warrants further investigation. smolecule.com

Research suggests that the neuropharmacological activity of this compound may not be limited to the GABAergic system. patsnap.com There are indications that it might also modulate excitatory neurotransmission by decreasing the effects of glutamate (B1630785), the brain's primary excitatory neurotransmitter. patsnap.com Furthermore, potential interactions with voltage-gated ion channels, including sodium and calcium channels, have been proposed as another aspect of its mechanism that contributes to the reduction of neuronal excitability. patsnap.com These potential multi-target actions are not fully elucidated and represent a key area for future research. An additional layer of complexity arises from the fact that this compound exists as two enantiomers, (S)- and (R)-benzobarbital, which may possess distinct pharmacological properties and metabolic pathways. ontosight.ai The differential effects of these individual isomers have not been extensively characterized.

The study of this compound contributes valuable knowledge to the broader pharmacology of the barbiturate class. A significant area of interest is its effect as an inducer of hepatic enzymes, particularly the cytochrome P450 (CYP450) monooxygenase system, an effect it shares with phenobarbital. patsnap.comwikipedia.org Comparative studies have investigated the enzyme-inducing properties of this compound relative to phenobarbital, suggesting that in some contexts, this compound may have certain advantages. wikipedia.org This line of inquiry helps to build a more detailed understanding of the structure-activity relationships that govern enzyme induction among barbiturate derivatives.

By examining derivatives like this compound, with its distinct structural modifications, researchers can dissect how changes to the core barbituric acid molecule influence different pharmacological properties. mdpi.com This is particularly relevant to understanding the separation of anticonvulsant activity from sedative effects, a key therapeutic goal in the development of antiepileptic drugs. annualreviews.org The continued investigation of this compound, therefore, not only clarifies its own pharmacological profile but also provides insights that can inform the study of other CNS depressants and the fundamental principles of neuropharmacology. numberanalytics.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Amobarbital |

| Barbital |

| Barbituric Acid |

| This compound |

| Bromide |

| Calcium |

| Chloral Hydrate |

| Glutamate |

| Malonic Acid |

| Paraldehyde |

| Pentobarbital (B6593769) |

| Phenobarbital |

| Sodium |

| Sodium Thiopental |

Potential as a Pharmacological Probe for Ion Channel and Receptor Research

This compound, a derivative of barbituric acid, presents significant potential as a pharmacological probe for investigating the function and modulation of various ion channels and receptors within the central nervous system. patsnap.compatsnap.com Its utility in research stems from its multifaceted mechanism of action, which, while primarily centered on the potentiation of GABAergic inhibition, also extends to the modulation of excitatory glutamate receptors and voltage-gated ion channels. patsnap.com This broad activity profile allows researchers to explore different facets of neuronal excitability and synaptic transmission.

The primary molecular target of this compound, like other barbiturates, is the γ-aminobutyric acid type A (GABA-A) receptor. patsnap.compatsnap.comsmolecule.com As a positive allosteric modulator, this compound binds to a site on the GABA-A receptor distinct from the GABA binding site itself. patsnap.comwikipedia.org This binding enhances the effect of GABA by increasing the duration of the chloride (Cl⁻) ion channel opening, leading to a prolonged influx of chloride ions and hyperpolarization of the neuronal membrane. patsnap.comumich.edunih.gov This action effectively dampens neuronal excitability. The key distinction from other modulators like benzodiazepines, which increase the frequency of channel opening, makes this compound a valuable tool for dissecting the specific contributions of channel open-time to synaptic inhibition. wikipedia.orgnih.gov

While detailed quantitative data for this compound are limited, studies on closely related barbiturates such as phenobarbital and pentobarbital provide a framework for understanding its potential as a research tool. Research on these analogs demonstrates a clear, dose-dependent enhancement of GABA-A receptor currents and a significant prolongation of channel open times. umich.edu

Table 1: Comparative Effects of Barbiturates on GABA-A Receptor Kinetics

| Barbiturate | Effect on GABA-A Receptor | Typical Concentration Range Studied | Reference |

|---|---|---|---|

| Phenobarbital | Increases mean open time of the chloride channel | 500 µM | umich.edu |

| Pentobarbital | Increases mean open time of the chloride channel | 50 µM | umich.edu |

| This compound | Prolongs duration of chloride ion channel opening | Not specified in available literature | patsnap.comsmolecule.com |

Table 2: Investigated Effects of Related Barbiturates on Glutamate Receptors

| Barbiturate | Receptor Target | Observed Effect | IC50 | Reference |

|---|---|---|---|---|

| Thiopental | AMPA Receptor | Inhibition of kainate-induced current | 49.3 µM | nih.gov |

| Phenobarbital | AMPA Receptor | Inhibition of kainate-induced current | 205 µM (in wild-type neurons) | nih.gov |

| Pentobarbital | AMPA Receptor | Inhibition of kainate-induced current | 51 µM (in wild-type neurons) | nih.gov |

Furthermore, this compound's mechanism of action appears to involve the modulation of voltage-gated ion channels, including sodium (Na⁺) and calcium (Ca²⁺) channels. patsnap.com By influencing these channels, this compound can reduce the depolarization phase of action potentials, thereby directly dampening neuronal excitability. patsnap.com This aspect of its pharmacology is particularly relevant for studying the initiation and propagation of the rapid and uncontrolled neuronal firing seen in conditions like epilepsy. While specific data on this compound's interaction with these channels is sparse, the known effects of other central nervous system depressants on voltage-gated channels suggest this is a promising area for future investigation.

Structure

3D Structure

属性

IUPAC Name |

1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-2-19(14-11-7-4-8-12-14)16(23)20-18(25)21(17(19)24)15(22)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOWPJIFTHVQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046138 | |

| Record name | Benzobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744-80-9 | |

| Record name | Benzonal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=744-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzobarbital [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNJ78BD0AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Benzobarbital

Established Synthetic Pathways for Benzobarbital

The foundational methods for constructing the this compound molecule rely on well-established chemical reactions, primarily condensation and oxidation.

Condensation reactions are a cornerstone in the synthesis of barbiturates, and this compound is no exception. mdpi.com These reactions typically involve the formation of the core pyrimidine (B1678525) ring structure. mdpi.com One of the primary methods involves the condensation of a substituted malonic ester with a urea (B33335) derivative. mdpi.comscribd.com Specifically for phenobarbital (B1680315), a precursor to this compound, the synthesis involves the condensation of ethyl phenylacetate (B1230308) with diethyl oxalate, followed by further reaction with urea. scribd.com

Other notable condensation approaches include:

Isoglutarimide Condensation: This method involves the reaction of benzoic acid and isoglutarimide to prepare this compound. bloomtechz.combloomtechz.com The process includes the acylation of benzoic acid, followed by the isoglutarimide condensation reaction. bloomtechz.combloomtechz.com

Bisamide Condensation: This is another preparation method that proceeds via a three-step reaction, starting with the acylation of benzoic acid to eventually yield this compound. bloomtechz.com

A direct and common synthesis involves the condensation of 5-ethyl-5-phenylbarbituric acid (phenobarbital) with benzoyl chloride. ontosight.aiysmu.am

Oxidative synthesis presents an alternative pathway for preparing this compound, noted for having higher selectivity and yield compared to some traditional methods. bloomtechz.com One such method is a four-step process that begins with an aniline (B41778) coupling reaction catalyzed by urea and sulfuric acid. This is followed by a substitution reaction and an oxidation reaction, ultimately yielding this compound after a final reduction step. bloomtechz.com Another novel oxidative synthesis involves mixing acetyl aluminum oxide and phenyl p-hydroxybenzoate, which react under photocatalysis. bloomtechz.com

Several specific reactant combinations have been explored for this compound synthesis:

Acetophenone (B1666503) and Urea: This method involves the condensation of acetophenone and urea to form a key intermediate, which is then further processed to create the final this compound compound. smolecule.comjddtonline.info

Phenylamino (B1219803) Ketone Ester: In this synthetic route, a phenylamino ketone ester is reacted with formaldehyde (B43269) to yield this compound. smolecule.com

Benzaldehyde (B42025) and Dimethylacrylamide: This approach utilizes a condensation reaction between benzaldehyde and dimethylacrylamide to produce this compound. smolecule.com

One of the most direct and frequently cited methods for synthesizing this compound is the acylation of phenobarbital. ontosight.aiguidechem.com This reaction involves treating phenobarbital with benzoyl chloride. ysmu.amchemicalbook.comchemicalbook.com The process is often carried out in the presence of a catalyst and a binding agent to improve efficiency. guidechem.com While early reports of this synthesis without a catalyst showed yields of around 20%, significant improvements have been made. guidechem.com

Advanced Synthetic Strategies and Optimization for Research Scale

Optimizing synthetic routes is crucial for both research and potential larger-scale production. asischem.comotavachemicals.com A key example is the improvement of the synthesis from phenobarbital and benzoyl chloride. By using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst and triethylamine (B128534) as a binding agent in a benzene (B151609) solvent, the yield of this compound was increased to 64% with a purity of 99%. guidechem.com This optimized process involves heating the reactants to 50-55°C for approximately 1.5 hours. guidechem.com

Modern synthetic strategies also leverage computational tools and artificial intelligence to predict optimal reaction conditions and pathways, aiming to reduce the number of experiments, shorten synthesis time, and increase yields. preprints.org These advanced approaches can analyze vast datasets of chemical reactions to suggest novel and more efficient routes for complex molecules like this compound. preprints.org

| Synthetic Pathway | Key Reactants | Brief Description | Reported Yield | Reference |

|---|---|---|---|---|

| From Precursor | Phenobarbital, Benzoyl Chloride | Acylation of phenobarbital. Early methods had low yields. | ~20% (uncatalyzed) | guidechem.com |

| Optimized Precursor Synthesis | Phenobarbital, Benzoyl Chloride, DMAP, Triethylamine | Catalytic acylation of phenobarbital with optimized conditions. | 64% | guidechem.com |

| Isoglutarimide Condensation | Benzoic Acid, Isoglutarimide | A multi-step condensation method suitable for lab scale. | Not specified | bloomtechz.combloomtechz.com |

| Oxidation Synthesis | Aniline, Urea, Sulfuric Acid | A four-step process involving coupling, substitution, oxidation, and reduction. | Not specified | bloomtechz.com |

Derivatization and Analog Development for Mechanistic Probes

The development of derivatives and analogs of a lead compound is a fundamental strategy in medicinal chemistry to investigate its structure-activity relationships (SAR). amu.edu.az By systematically modifying the structure of this compound, researchers can identify the key molecular features responsible for its biological activity (the pharmacophore) and those contributing to unwanted effects. amu.edu.az

While this compound itself is a derivative of phenobarbital, it can also serve as a precursor for the synthesis of other barbiturates. bloomtechz.com The development of analogs would likely focus on modifying the substituents on the pyrimidine ring. Such modifications can alter properties like lipid solubility, membrane penetration, receptor binding, and metabolism. amu.edu.az These analogs serve as mechanistic probes to better understand how this compound interacts with its biological targets, such as the GABA-A receptor. patsnap.compatsnap.com For instance, creating derivatives and studying their effects on chloride ion channel opening can provide detailed insights into the drug's mechanism of action. patsnap.com Derivatization is also a common technique in analytical chemistry to alter a molecule's properties for specific analytical methods, such as mass spectrometry. dokumen.pub

Design Principles for this compound Analogues

The design of analogues of existing therapeutic agents is a cornerstone of medicinal chemistry, aimed at enhancing desired properties while minimizing undesirable ones. For this compound, the primary goals for creating analogues would include improving target selectivity, modifying the pharmacokinetic profile, and potentially altering the mechanism of action. The two enantiomers of a chiral drug may exhibit significant differences in bioavailability, metabolism rates, potency, and toxicity. nih.gov

Key design principles applicable to the development of this compound analogues include:

Structure-Activity Relationship (SAR) Studies: Modifications are systematically made to the this compound structure to probe how changes affect biological activity. The core structure features a barbiturate (B1230296) ring, a C5-phenyl group, a C5-ethyl group, and an N1-benzoyl group, all of which are potential sites for modification. ontosight.ai Altering substituents on the phenyl ring or replacing the benzoyl group could modulate interactions with biological targets, such as the GABA-A receptor. patsnap.com

Bioisosteric Replacement: This involves substituting functional groups with other groups that have similar physical or chemical properties, with the aim of improving the compound's characteristics. For instance, the phenyl group could be replaced with other aromatic or heteroaromatic rings, or the carbonyl of the benzoyl group could be replaced with a sulfonyl group to create sulfonamide analogues.

Hybrid Molecule Design: This strategy involves combining structural features (pharmacophores) from two or more different drugs to create a new hybrid compound with a potentially synergistic or multi-target profile. researchgate.net An analogue could be designed by integrating the this compound scaffold with moieties known to interact with other anticonvulsant targets.

Improving Metabolic Stability: this compound is subject to metabolism in the liver. nih.gov Analogue design can focus on modifying metabolically labile sites to prolong the compound's duration of action or to avoid the formation of undesired metabolites. Phenobarbital, a related compound, is a known inducer of cytochrome P450 (CYP) enzymes, a factor that is critical when designing new derivatives to avoid complex drug-drug interactions. researchgate.netnih.gov

The development of novel dual-target antiplatelet agents provides a relevant example of these principles, where an existing compound was modified to improve activity, stability, and solubility, resulting in a safer and more effective agent. plos.org A similar approach could be applied to the this compound scaffold to develop new central nervous system agents.

Stereochemical Considerations in this compound Synthesis and Isomer Separation

The chemical structure of this compound includes a chiral center at the C5 position of the barbituric acid ring, where the ethyl and phenyl groups are attached. ontosight.ai Consequently, this compound exists as a pair of enantiomers: (S)-benzobarbital and (R)-benzobarbital. These stereoisomers are non-superimposable mirror images and can exhibit distinct pharmacological and pharmacokinetic properties. ontosight.ainih.gov

Given that biological systems, such as receptors and enzymes, are inherently chiral, they often interact differently with each enantiomer of a chiral drug. nih.gov This can lead to one enantiomer being more potent, having a different side-effect profile, or being metabolized differently than the other. nih.gov Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have issued guidelines that emphasize the importance of characterizing the stereochemistry of new drug candidates early in the development process. nih.gov This requires that the absolute configuration of each chiral center is determined and that the properties of the individual isomers are investigated. nih.gov

The synthesis of chiral compounds often results in a racemic mixture (a 50:50 mixture of both enantiomers). chemistrysteps.com Separating these mixtures, a process known as chiral resolution, presents a significant challenge because enantiomers have identical physical properties such as boiling point, melting point, and solubility in achiral environments. chemistrysteps.com Several specialized techniques have been developed to achieve this separation.

Methods for Isomer Separation

| Separation Method | Principle | Application & Remarks |

| Diastereomeric Salt Formation | A racemic mixture (e.g., a base) is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral acid) to form a mixture of diastereomeric salts. nih.gov Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization. chemistrysteps.comminia.edu.eg The separated diastereomers are then treated to regenerate the pure enantiomers. chemistrysteps.com | This is a classical and widely used technique, especially for large-scale industrial separations. minia.edu.eg The choice of resolving agent and solvent is critical for efficient separation. |

| Chiral Chromatography | This method uses a chiral stationary phase (CSP) within a chromatography column (e.g., HPLC). nih.gov The enantiomers in the racemic mixture form transient, diastereomeric complexes with the CSP, causing them to travel through the column at different rates and elute separately. minia.edu.eg | A versatile and powerful analytical and preparative technique for separating a wide range of chiral compounds. nih.gov The development of effective chiral stationary phases is key to its success. |

| Kinetic Resolution | This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or enzyme. The chiral agent reacts preferentially with one enantiomer, converting it into a different compound, while leaving the less reactive enantiomer largely unreacted. nih.gov The unreacted enantiomer can then be isolated from the reaction mixture. | This method is particularly useful in biocatalysis, where enzymes provide high stereoselectivity. nih.gov A major limitation is that the maximum theoretical yield for the desired enantiomer is 50%. |

Novel Chemical Modifications and Their Synthetic Routes

The synthesis of this compound and its analogues primarily revolves around the construction and modification of the barbituric acid core. The most direct synthetic route to this compound itself involves the N-acylation of a pre-existing barbiturate.

Synthesis of this compound: The typical laboratory and industrial synthesis involves the reaction of 5-ethyl-5-phenylbarbituric acid (more commonly known as phenobarbital) with benzoyl chloride. ontosight.ai This reaction introduces the benzoyl group at the N1 position of the barbiturate ring.

Reaction: 5-ethyl-5-phenylbarbituric acid + Benzoyl Chloride → 1-benzoyl-5-ethyl-5-phenylbarbituric acid (this compound)

Other reported methods for synthesizing the core barbiturate structure include the condensation of disubstituted malonic esters with urea. bloomtechz.com For this compound precursors, this would involve diethyl ethylphenylmalonate reacting with urea.

Novel Modifications and Synthetic Routes:

Building upon the core structure of this compound, novel modifications can be envisioned to explore new chemical space and generate analogues with potentially improved properties. The synthetic routes would be adapted accordingly.

| Proposed Modification | Target Site | Synthetic Rationale and Route | Potential Precursors |

| Varying the N-Acyl Group | N1-Benzoyl Group | Replacing the benzoyl group with other acyl or sulfonyl groups can modify lipophilicity, metabolic stability, and receptor interaction. The synthesis would follow the standard acylation route but use different acyl chlorides or sulfonyl chlorides. | Acetyl chloride, Propionyl chloride, Benzenesulfonyl chloride |

| Substitution on C5-Phenyl Ring | C5-Phenyl Group | Introducing electron-donating or electron-withdrawing substituents (e.g., -F, -Cl, -CH₃, -OCH₃) on the phenyl ring can alter the electronic properties and steric profile of the molecule. The synthesis would start with a correspondingly substituted diethyl phenylmalonate, which is then condensed with urea to form the substituted barbiturate, followed by N-benzoylation. | Diethyl (4-chlorophenyl)ethylmalonate, Diethyl ethyl(4-methoxyphenyl)malonate |

| Altering the C5-Alkyl Group | C5-Ethyl Group | Replacing the ethyl group with other alkyl chains (e.g., propyl, isopropyl, cyclopropyl) can impact lipophilicity and how the molecule fits into a binding pocket. The synthesis would require a different starting dialkyl malonate, for example, diethyl propylphenylmalonate. | Diethyl propylphenylmalonate, Diethyl cyclopropylphenylmalonate |

| Bioisosteric Replacement of Phenyl Ring | C5-Phenyl Group | Replacing the C5-phenyl ring with a bioisostere like a thiophene (B33073) or pyridine (B92270) ring could lead to novel interactions with the biological target. The synthesis would require the corresponding heteroaryl-substituted malonic ester as a starting material. | Diethyl ethyl(thiophen-2-yl)malonate, Diethyl ethyl(pyridin-3-yl)malonate |

These synthetic strategies allow for the systematic exploration of the chemical space around the this compound scaffold, guided by the principles of medicinal chemistry to develop novel compounds for further investigation.

Molecular and Cellular Mechanisms of Benzobarbital Action

Interaction with Gamma-Aminobutyric Acid (GABA) Type A Receptors

The principal mechanism of Benzobarbital is its action on the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. patsnap.com this compound significantly enhances GABAergic inhibition, leading to a decrease in neuronal excitability. patsnap.compatsnap.com

This compound functions as a positive allosteric modulator of the GABAA receptor. patsnap.com It binds to a site on the receptor that is distinct from the binding site of GABA itself. patsnap.com This allosteric binding enhances the receptor's response to GABA. Unlike benzodiazepines, which increase the frequency of the chloride channel opening, barbiturates like this compound increase the duration for which the channel remains open when GABA is bound. patsnap.comwikipedia.orgumich.edu This potentiation of GABA's inhibitory effect leads to a more significant and prolonged hyperpolarization of the neuron, making it less likely to fire an action potential. patsnap.compatsnap.com This stabilization of neuronal activity is central to its anticonvulsant properties. patsnap.com

Table 1: Research Findings on this compound's Interaction with GABAA Receptors

| Mechanism Component | Finding | Implication | Source(s) |

|---|---|---|---|

| Receptor Interaction | Acts as a positive allosteric modulator of the GABAA receptor. | Enhances the natural inhibitory action of GABA. | patsnap.com |

| Binding Site | Binds to an allosteric site distinct from the GABA and benzodiazepine (B76468) binding sites. | Allows for synergistic effects with other modulators but also highlights a unique mechanism. | patsnap.comwikipedia.org |

| Channel Kinetics | Increases the duration of the GABA-activated chloride ion channel opening. | Prolongs the inhibitory postsynaptic potential, leading to sustained neuronal inhibition. | patsnap.comwikipedia.orgumich.edu |

| Ion Conductance | Does not alter the single-channel conductance. | The enhanced inhibition is due to temporal effects (longer opening) rather than a change in ion flow rate per unit time. | umich.edu |

| Overall Effect | Leads to generalized neuronal hyperpolarization and reduced neuronal excitability. | Underpins the compound's anticonvulsant and sedative properties. | patsnap.com |

The GABAA receptor protein complex contains multiple distinct binding sites for various molecules. wikipedia.org The binding site for barbiturates is separate from both the agonist site where GABA binds (located between α- and β-subunits) and the allosteric site for benzodiazepines (located at the interface of α- and γ-subunits). wikipedia.orgpharmgkb.orgfrontiersin.org Barbiturates bind to their own allosteric regulatory site on the receptor complex. umich.edu This interaction can allosterically modulate the affinity of the receptor for other ligands. For instance, some barbiturates have been shown to enhance the binding of benzodiazepines to the GABAA receptor. umich.edu Furthermore, while benzodiazepines increase the affinity of the receptor for GABA, the primary effect of barbiturates like this compound is to prolong the channel's open time rather than directly increasing GABA's binding affinity. wikipedia.orgumich.edu

GABAA receptors are heteropentameric proteins assembled from a large family of subunits (e.g., α, β, γ). nih.gov The specific combination of these subunits determines the physiological and pharmacological properties of the receptor subtype. wikipedia.orgnih.gov For example, sensitivity to benzodiazepines requires the presence of α and γ subunits. wikipedia.org While extensive research has mapped the subunit requirements for benzodiazepines, with different α-subunits (α1, α2, α3, α5) mediating different effects (sedative, anxiolytic, etc.), barbiturates are generally considered to exhibit less subunit specificity. nih.govnih.govfrontiersin.org Phenobarbital (B1680315), a closely related compound, enhances both phasic and tonic inhibition by acting on GABAA receptors with minimal subunit specificity. frontiersin.org This suggests that this compound likely acts on a broader range of GABAA receptor isoforms compared to more specific ligands like benzodiazepines.

Table 2: Overview of GABAA Receptor Subunits and Ligand Interactions

| Subunit/Interface | Ligand/Modulator | Primary Effect | Source(s) |

|---|---|---|---|

| α/β Interface | GABA (Agonist) | Channel opening, Cl⁻ influx. | pharmgkb.org |

| α/γ Interface | Benzodiazepines | Positive allosteric modulation (increases frequency of channel opening). | wikipedia.orgnih.govnih.gov |

| Barbiturate (B1230296) Site | This compound, Phenobarbital | Positive allosteric modulation (increases duration of channel opening). | wikipedia.orgumich.edu |

| α1-containing | Benzodiazepines | Mediate sedative and amnesic effects. | nih.gov |

| α2/α3-containing | Benzodiazepines | Mediate anxiolytic effects. | nih.gov |

Modulation of Other Central Nervous System Neurotransmitter Systems

Influence on Voltage-Gated Ion Channels (e.g., Sodium, Calcium Channels)

The inhibition of voltage-gated sodium channels by certain antiepileptic drugs works by blocking the influx of sodium ions into neurons, thereby preventing the depolarization necessary for the generation and conduction of pain signals and seizure activity. pharmacologyeducation.org Similarly, some antiepileptic drugs reduce the release of the excitatory neurotransmitter glutamate (B1630785) by inhibiting both sodium and calcium channel activity. pharmacologyeducation.org Barbiturates, as a class, are known to interact with various neural receptors, including voltage-gated calcium channels, which are crucial for synaptic transmission. nih.gov

The table below summarizes the influence of this compound and related compounds on voltage-gated ion channels.

| Drug Class | Specific Channel(s) Affected | Mechanism of Action | Consequence of Action |

| This compound | Sodium and Calcium Channels | Modulation of channel activity | Reduction of the depolarization phase of action potentials, dampening neuronal excitability. patsnap.com |

| Antiepileptic Drugs (General) | Sodium and/or Calcium Channels | Inhibition of channel activity | Reduced release of excitatory glutamate. pharmacologyeducation.org |

| Barbiturates (General) | P/Q high voltage-activated calcium channels | Modulation of channel action | Alteration of synaptic transmission. nih.gov |

| Carbamazepine, Phenytoin, Lamotrigine | Voltage-dependent sodium channels | Inhibition of channel activity, with stronger binding to inactivated states | Partial inhibition of sodium channels, modulated by resting potential and frequency of action potentials. nih.gov |

Intracellular Signaling Pathways and Downstream Cellular Events

The interaction of this compound with its primary molecular targets initiates a cascade of intracellular signaling events that ultimately alter cellular function. A significant aspect of this is its influence on the synthesis of hepatic enzymes. This compound is recognized as an inducer of the liver's monooxygenase system, acting in a manner similar to phenobarbital. wikipedia.org This induction leads to an increased level of cytochrome P450 enzymes, which can accelerate the metabolism of various substances. researchgate.netpatsnap.com

The mechanism of this induction by phenobarbital-like compounds, including this compound, involves the activation of the nuclear receptor CAR (Constitutive Androstane (B1237026) Receptor). researchgate.net This process is dependent on phosphorylation, with protein phosphatase and CaM kinase inhibitors blocking the translocation and activation of CAR. researchgate.net

Furthermore, some antiepileptic drugs, can exert epigenetic effects, such as inhibiting histone deacetylases (HDACs), which leads to the accumulation of acetylated proteins and subsequent regulation of gene expression, cell proliferation, and cell death. nih.gov

The table below outlines key intracellular signaling pathways and their downstream effects related to this compound and similar compounds.

| Compound/Class | Signaling Pathway/Target | Downstream Cellular Event |

| This compound | Liver monooxygenase system (Cytochrome P450) | Increased metabolism of endogenous and exogenous substances. patsnap.com |

| Phenobarbital, this compound | Nuclear Receptor CAR | Induction of cytochrome P450 genes. researchgate.net |

| Some Antiepileptic Drugs (e.g., Valproic Acid, Carbamazepine) | Histone Deacetylase (HDAC) Inhibition | Regulation of gene expression, cell proliferation, and cell death. nih.gov |

| GNAO1 variants | G-protein coupled receptors (GPCRs) -> cAMP production | Altered intracellular calcium signaling and cAMP levels. nih.gov |

Comparative Molecular Pharmacology with Other Barbiturates and Related GABAergic Agents

This compound is a member of the barbiturate class of drugs, which are known for their sedative-hypnotic, anticonvulsant, and anesthetic properties. acnp.org The primary molecular target for barbiturates is the GABA-A receptor, an ionotropic receptor that forms a chloride ion channel. nih.govyoutube.com

Barbiturates, including this compound, act as positive allosteric modulators of the GABA-A receptor. patsnap.compatsnap.com They bind to a site on the receptor that is distinct from the GABA binding site. patsnap.comyoutube.com This binding enhances the effect of GABA by prolonging the duration of the chloride ion channel opening. patsnap.comnih.gov The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus depressing the central nervous system. patsnap.comnih.gov

While both barbiturates and benzodiazepines act on the GABA-A receptor, their mechanisms differ. Benzodiazepines increase the frequency of the chloride channel opening, whereas barbiturates increase the duration of the opening. youtube.com

A comparative study of various barbiturates revealed differences in their potency. The order of potency for both GABA-mimetic action and augmentation of the GABA response was found to be secobarbital > pentobarbital (B6593769) > hexobarbital (B1194168) > phenobarbital. nih.gov

The table below provides a comparison of the molecular pharmacology of this compound with other barbiturates and GABAergic agents.

| Compound/Class | Primary Molecular Target | Mechanism of Action | Key Differentiating Feature |

| This compound | GABA-A Receptor | Positive allosteric modulator; prolongs chloride channel opening. patsnap.compatsnap.com | A barbiturate derivative with a benzoyl group. smolecule.com |

| Phenobarbital | GABA-A Receptor | Positive allosteric modulator; prolongs chloride channel opening. nih.gov | A long-acting barbiturate. nih.gov |

| Secobarbital, Pentobarbital, Hexobarbital | GABA-A Receptor | Positive allosteric modulators; prolong chloride channel opening. nih.gov | Varying potencies in GABA-mimetic and GABA-augmenting actions. nih.gov |

| Benzodiazepines | GABA-A Receptor | Positive allosteric modulator; increases frequency of chloride channel opening. youtube.com | Different binding site and mechanism of action compared to barbiturates. youtube.com |

Metabolic Pathways and Biotransformation Research of Benzobarbital

Hepatic Biotransformation of Benzobarbital: Role of Cytochrome P450 Enzymes

The liver is the principal site for the metabolism of this compound, where a complex system of enzymes, most notably the cytochrome P450 (CYP) superfamily, is responsible for its chemical modification. bloomtechz.com These phase I reactions are essential for preparing the compound for subsequent elimination from the body. bioline.org.br

The metabolism of this compound is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. bloomtechz.com Specific isoenzymes identified as being involved in the oxidative metabolism of this compound include CYP2C9 and CYP2C19. bloomtechz.com Another study suggests the involvement of the CYP2D6 isoenzyme in its metabolism. svpin.org These enzymes are part of a larger family of monooxygenases that play a critical role in the biotransformation of a wide array of xenobiotics, including many drugs. mdpi.comdynamed.com The activity of these enzymes can vary between individuals due to genetic factors, which can influence the rate of this compound metabolism. nih.gov

This compound is recognized as an inducer of hepatic microsomal enzymes, a characteristic it shares with the closely related drug, phenobarbital (B1680315). patsnap.comsmolecule.comwikipedia.org This induction leads to an increase in the synthesis and activity of various cytochrome P450 isoenzymes. patsnap.comdrnaitiktrivedi.com Studies have shown that this compound can induce CYP2B, 2C, and 3A subfamilies. researchgate.netmdpi.com The mechanism of this induction is primarily through the activation of nuclear receptors, such as the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). evotec.comsolvobiotech.com Activation of these receptors leads to increased transcription of the genes encoding for these CYP enzymes. researchgate.netsolvobiotech.com This enzyme induction can accelerate the metabolism of both this compound itself (autoinduction) and other co-administered drugs that are substrates for these enzymes, potentially leading to altered therapeutic effects. evotec.comnih.gov

Table 1: Summary of this compound's Interaction with Cytochrome P450 Enzymes

| Aspect | Details | References |

| Primary Metabolizing Isoenzymes | CYP2C9, CYP2C19, potentially CYP2D6 | bloomtechz.comsvpin.org |

| Enzyme Induction | Induces hepatic microsomal enzymes, similar to phenobarbital. | patsnap.comsmolecule.comwikipedia.org |

| Induced Isoenzymes | CYP2B, CYP2C, CYP3A subfamilies | researchgate.netmdpi.com |

| Mechanism of Induction | Activation of nuclear receptors (e.g., CAR, PXR) leading to increased gene transcription. | researchgate.netevotec.comsolvobiotech.com |

Hydrolytic Degradation Pathways of this compound

Beyond enzymatic metabolism, this compound is also susceptible to chemical degradation through hydrolysis, a process influenced by the pH of the surrounding environment. smolecule.com This degradation can occur non-enzymatically and leads to the formation of distinct breakdown products.

A primary consequence of this compound hydrolysis is its conversion into phenobarbitone (also known as phenobarbital) and benzoic acid. nih.govsanctioned-suicide.net This hydrolytic conversion has been observed to occur rapidly in the intestinal tract. nih.gov The formation of phenobarbitone is particularly significant as it is itself a pharmacologically active anticonvulsant. nih.govnih.gov Studies have isolated and identified phenobarbital as a metabolite of this compound in human blood plasma. nih.gov The other major hydrolytic product, benzoic acid, is a common chemical compound. nih.govsanctioned-suicide.net

Table 2: Hydrolytic Degradation of this compound

| Condition | Degradation Pathways | Identified Metabolites | References |

| Alkaline | Three distinct pathways | Phenobarbitone, Benzoic Acid | nih.gov |

| Acidic | One primary pathway | Phenobarbitone, Benzoic Acid | nih.gov |

In Vitro Metabolic Profiling Methodologies

To investigate the metabolic fate of this compound without the complexities of in vivo studies, various in vitro methodologies are employed. These techniques are essential for identifying potential metabolites and understanding the enzymes involved in the biotransformation process. wuxiapptec.com

In vitro metabolic profiling of drugs like this compound typically involves incubating the compound with liver-derived preparations that contain the primary metabolizing enzymes. enamine.net Common systems include liver microsomes, which are rich in cytochrome P450 enzymes, and S9 fractions, which contain both microsomal and cytosolic enzymes. enamine.netdiva-portal.org These incubations are conducted under controlled conditions, and the resulting mixture is then analyzed to identify the metabolites that have been formed. enamine.net

The analysis of these incubation samples is predominantly performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.govmdpi.comannlabmed.org HPLC separates the parent drug from its metabolites, while MS provides structural information for their identification. nih.govmdpi.com Techniques such as normal-phase microcolumn HPLC have been specifically utilized to study the metabolic profiling of this compound. nih.gov These in vitro approaches allow for a detailed examination of metabolic pathways and can help in comparing metabolism across different species. wuxiapptec.com

Application of Liver Microsomes and S9 Systems in this compound Metabolism Studies

In vitro metabolic studies are fundamental for elucidating the biotransformation pathways of xenobiotics like this compound. Liver microsomes and S9 fractions are the most common and well-established subcellular systems used for this purpose. srce.hrnuvisan.com

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. evotec.com They are utilized extensively to study the oxidative metabolism of compounds. srce.hr In a typical microsomal stability assay, the test compound (this compound) is incubated with liver microsomes in a buffered solution at 37°C. srce.hr The metabolic reaction is initiated by adding a cofactor, typically the NADPH-regenerating system, which is essential for the catalytic activity of CYP enzymes. srce.hrevotec.com Samples are collected at various time points to monitor the disappearance of the parent compound and the formation of metabolites. evotec.com

The S9 fraction is a supernatant fraction obtained from the centrifugation of a liver homogenate. It contains both microsomal and cytosolic enzymes, which means it can be used to investigate both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions. nuvisan.comscience.gov The broader enzymatic capability of the S9 fraction provides a more comprehensive, albeit still simplified, model of hepatic metabolism compared to microsomes alone. researchgate.net For this compound, these systems are instrumental in identifying which CYP isozymes are involved in its metabolism and in generating metabolites for further structural characterization. bloomtechz.com

Table 1: Overview of In Vitro Metabolic Systems

| In Vitro System | Source | Primary Enzymes Contained | Typical Application in this compound Studies |

| Liver Microsomes | Endoplasmic reticulum of hepatocytes | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs), Glucuronosyltransferases (UGTs) | Investigating Phase I oxidative metabolism mediated by CYP enzymes. srce.hrevotec.com |

| S9 Fraction | Cytosol and microsomes of hepatocytes | CYP enzymes, UGTs, Sulfotransferases (SULTs), Glutathione S-transferases (GSTs), Aldehyde oxidase (AO), Xanthine oxidase (XO) | Comprehensive screening of both Phase I and Phase II metabolic pathways. nuvisan.comscience.gov |

Advanced Analytical Techniques for Metabolite Identification (e.g., HPLC-MS coupled with ¹⁸O Labeling)

Identifying the chemical structures of metabolites is a critical step in drug metabolism research. This process relies heavily on sophisticated analytical instrumentation, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). nih.govthermofisher.com

HPLC-MS is the cornerstone technique for metabolite profiling. nih.gov HPLC separates the complex mixture of components from an in vitro incubation sample or a biological fluid based on their physicochemical properties. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing molecular weight information and structural data through fragmentation patterns. ijpras.com A study utilizing normal-phase microcolumn HPLC combined with mass spectrometry investigated the metabolic profile of this compound (referred to as Benzonal) in guinea pigs. The research established that the drug undergoes rapid hydrolysis, forming two primary metabolites: phenobarbital and benzoic acid. nih.gov

To enhance the confidence in metabolite identification, especially for novel metabolites, advanced techniques such as stable isotope labeling are employed. nih.gov One such method involves the biocatalytic insertion of an oxygen-18 (¹⁸O) isotope into metabolites during in vitro incubations with liver microsomes. mdpi.com This is achieved by introducing ¹⁸O₂ gas into the reaction vessel. The CYP450 enzymes incorporate one oxygen atom from O₂ into the substrate during oxidative metabolism. mdpi.com When ¹⁸O₂ is used, the resulting oxidized metabolites will contain the heavy isotope. nih.govmdpi.com

When the sample is analyzed by HPLC-MS, the ¹⁸O-labeled metabolites appear as a characteristic doublet peak (the unlabeled and the labeled metabolite) separated by 2 Da (or 4 Da for di-oxygenated metabolites). mdpi.com This unique isotopic signature allows for the unambiguous identification of metabolites from the complex background matrix, significantly improving the reliability of metabolite discovery. nih.gov

Table 2: Analytical Techniques in this compound Metabolism Research

| Technique | Principle | Application to this compound Metabolism |

| HPLC-MS | Chromatographic separation of analytes followed by mass-based detection and structural elucidation. nih.gov | Separation and identification of this compound and its metabolites (e.g., phenobarbital, benzoic acid) from biological matrices. nih.gov |

| ¹⁸O Labeling | In vitro incubation in the presence of ¹⁸O₂ gas, leading to the incorporation of a heavy oxygen isotope into oxidized metabolites by CYP enzymes. mdpi.com | Provides a distinct mass shift (2 Da) in the mass spectrum, allowing for confident differentiation of metabolites from background ions. nih.govmdpi.com |

Extrapolating In Vitro Metabolism Data to In Vivo Preclinical Models

A primary goal of in vitro metabolism studies is to predict the metabolic fate of a drug in vivo. This process, known as in vitro-in vivo extrapolation (IVIVE), is a cornerstone of modern drug development, helping to anticipate a compound's pharmacokinetic behavior in preclinical animal models and, ultimately, in humans. frontiersin.orgfrontiersin.org However, the extrapolation is not always straightforward and is an area of active research. escholarship.org

For this compound, in vitro studies using liver microsomes would predict the formation of oxidized metabolites and potentially conjugates. smolecule.compatsnap.com The in vivo situation can be more complex due to factors like absorption, distribution, and the involvement of enzymes in extrahepatic tissues, such as the intestine. nih.gov

This research exemplifies a successful extrapolation from in vitro concepts to in vivo findings. While in vitro systems correctly identify hepatic enzymes as being capable of metabolizing the parent drug, the in vivo model revealed the critical role of pre-systemic hydrolysis in the intestine, which dictates the primary circulating active metabolite.

Table 3: In Vitro to In Vivo Extrapolation for this compound

| Parameter | In Vitro Finding/Prediction | In Vivo Observation (Guinea Pig Model) nih.gov |

| Metabolizing Enzymes | Hepatic microsomal enzymes (CYP450s) are involved in biotransformation. ecddrepository.orgpatsnap.com | Hydrolytic enzymes in the intestinal tract cause rapid pre-systemic metabolism. |

| Primary Metabolites | Oxidative metabolites are predicted. | Phenobarbital and Benzoic Acid are the major metabolites formed via hydrolysis. |

| Active Moiety | This compound is the parent drug. | Phenobarbital is the metabolite detected in brain tissue and is considered the primary active agent. |

Structure Activity Relationship Sar Studies of Benzobarbital and Its Derivatives

Elucidating Key Structural Features for GABAA Receptor Interaction and Modulation

Benzobarbital is a derivative of barbituric acid, which forms the core structure for this entire class of central nervous system depressants. mdpi.comslideshare.net The key structural components of this compound responsible for its interaction with the GABAA receptor are the barbiturate (B1230296) ring itself and the substituents attached to it.

The barbiturate nucleus, a pyrimidine-2,4,6(1H,3H,5H)-trione, is the essential pharmacophore. Its two N-H groups and three carbonyl groups can act as hydrogen bond donors and acceptors, respectively, facilitating interactions within the receptor binding pocket. researchgate.net However, for barbiturates to exert their effects on the central nervous system, they must first cross the blood-brain barrier. This requires a degree of lipophilicity, which is conferred by substituents at the C5 position of the ring. slideshare.netspu.edu.sy The pharmacological effects of barbiturates are predominantly reliant on the nature of the substituents at this C5 position. mdpi.com

In this compound, the C5 atom is di-substituted with an ethyl group and a phenyl group. nih.govsolubilityofthings.com These groups provide the necessary lipophilicity for central nervous system penetration. The presence of multiple substituents, such as these, enhances the molecule's capacity to interact with biological targets. solubilityofthings.com General SAR principles for 5,5-disubstituted barbiturates indicate that the size, shape, and hydrophobicity of these groups are critical determinants of potency and duration of action.

A unique feature of this compound is the 1-benzoyl group (C6H5CO-), which replaces one of the N-H protons of the parent compound, phenobarbital (B1680315). nih.govontosight.ai This large, aromatic group significantly alters the molecule's properties. It is widely reported that this compound acts as a prodrug for phenobarbital. amu.edu.az This implies that the benzoyl group is likely cleaved in vivo, releasing phenobarbital as the primary active metabolite. Therefore, the direct interaction of the intact this compound molecule with the GABAA receptor may be less significant than the pharmacokinetic role of the benzoyl group. This group can influence absorption, distribution, and metabolism, ultimately affecting the concentration and duration of action of the released phenobarbital. amu.edu.az

Barbiturates are known to bind to an allosteric site on the GABAA receptor that is distinct from the binding sites for GABA and benzodiazepines. nih.govmdpi.com This binding site is believed to be located within the transmembrane domains (TMD) of the receptor, likely involving the β-subunits. nih.gov The interaction at this site enhances the effect of GABA by increasing the duration of chloride ion channel opening, leading to hyperpolarization of the neuron and reduced excitability. umich.edu

Impact of Substituents on Pharmacological Potency and Selectivity

The substituents on the barbiturate core are pivotal in defining the pharmacological profile of the resulting compound, including its potency and selectivity. mdpi.com In this compound, the key substituents are the 5-ethyl group, the 5-phenyl group, and the 1-benzoyl group.

Modification of the C5 substituents has been the most extensively studied area in barbiturate SAR. The general rule is that increasing the lipophilicity of the C5 substituents increases hypnotic potency up to a point, after which branching or excessively large groups can decrease activity. A phenyl group at C5, as seen in phenobarbital and this compound, is often associated with potent anticonvulsant activity. uno.edu

The GABAA receptor is not a single entity but a family of receptor subtypes, typically composed of different combinations of α, β, and γ subunits. nih.govfrontiersin.org This heterogeneity is pharmacologically significant, as different subtypes are linked to different clinical effects. For example, modulation of α1-containing receptors is primarily associated with sedation, whereas α2 and α3 subtypes are linked more to anxiolytic effects. wikipedia.org While extensive research has been conducted on developing subtype-selective benzodiazepines, less is known about the subtype selectivity of barbiturates. nih.gov There is a lack of specific research on how modifying the substituents of this compound would affect its selectivity for different GABAA receptor subtypes. However, it is known that certain compounds can achieve selectivity; for instance, some bicuculline (B1666979) derivatives show a preference for α3β3γ2 receptors. nih.gov This suggests that developing selective barbiturates is theoretically possible.

The 1-benzoyl group of this compound makes it a derivative of phenobarbital. As this compound is considered a prodrug, the primary impact of this substituent is on the pharmacokinetic profile rather than direct receptor-level potency or selectivity. amu.edu.az The introduction of the benzoyl group can alter properties like solubility and membrane transport, leading to a different therapeutic profile compared to administering phenobarbital directly. amu.edu.az The table below summarizes the general effects of substituent changes on barbiturate activity, extrapolated from the broader class of compounds.

| Position | Substituent Type | General Impact on Activity | Example/Rationale |

|---|---|---|---|

| C5 | Small Alkyl (e.g., Ethyl) | Contributes to baseline lipophilicity and potency. | Essential for CNS activity; seen in many active barbiturates. |

| C5 | Aryl (e.g., Phenyl) | Often enhances anticonvulsant activity. | Key feature of phenobarbital and this compound. |

| C5 | Increasing Chain Length/Branching | Increases potency up to a limit, then decreases. Can shorten duration of action. | Relates to optimal lipophilicity and fit within the binding pocket. |

| N1/N3 | Methylation (e.g., Mephobarbital) | Increases lipophilicity, may alter metabolism and potency. Can introduce chirality. neupsykey.com | Mephobarbital is more lipophilic than phenobarbital. neupsykey.com |

| N1 | Benzoyl (this compound) | Creates a prodrug of the N-unsubstituted parent (phenobarbital). amu.edu.az Affects pharmacokinetics. | The benzoyl group is cleaved in vivo to release the active drug. |

Stereochemical Influence on this compound's Receptor Binding and Functional Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on pharmacological activity. This compound possesses a single stereocenter at the C5 position of the barbiturate ring, where the ethyl and phenyl groups are attached. ontosight.ai This means it exists as a pair of non-superimposable mirror images, or enantiomers: (R)-benzobarbital and (S)-benzobarbital. Commercially, this compound is supplied as a racemic mixture, containing equal amounts of both enantiomers. ontosight.aiecddrepository.org

While no studies have been published that specifically resolve and test the individual enantiomers of this compound, research on structurally related N-methylated barbiturates, such as mephobarbital (the N-methyl analog of phenobarbital), demonstrates the critical importance of stereochemistry in this class of drugs. neupsykey.comtaylorandfrancis.com For N-methyl barbiturates, the two enantiomers often exhibit significant differences in potency, metabolism, and even the nature of their pharmacological effect. nih.gov

For instance, studies on various chiral barbiturates have shown that one enantiomer is typically much more potent than the other. In the case of mephobarbital, the R-(-)-isomer is the more potent hypnotic agent, while the S-(+)-isomer is less active. nih.gov This stereoselectivity is even more pronounced in other analogues, where one enantiomer can be a sedative-anesthetic while the other is a convulsant. This highlights that the specific 3D orientation of the C5 substituents is crucial for proper alignment and interaction within the chiral environment of the GABAA receptor binding site.

The table below presents findings from studies on chiral barbiturates, which underscores the likely importance of stereochemistry for this compound's activity.

| Compound | More Potent Enantiomer | Observed Effect | Reference |

|---|---|---|---|

| Mephobarbital | R-(-) | Hypnotic/Anesthetic | nih.gov |

| Hexobarbital (B1194168) | S-(+) | Anesthetic | pnas.org |

| 5-Ethyl-5-cyclohexenyl barbiturate | R-(-) | Hypnotic | nih.gov |

| Allyl-TFD-Mephobarbital (a photoreactive analog) | R-(-) | Potent anesthetic (10-fold more potent than S-isomer) | nih.gov |

Computational Chemistry and Molecular Modeling in this compound SAR

In the absence of a high-resolution crystal structure of this compound bound to the GABAA receptor, computational chemistry and molecular modeling serve as invaluable tools to simulate and predict these interactions. These methods allow researchers to build three-dimensional models of the receptor, dock potential ligands like this compound into the binding site, and calculate the energies of these interactions, thereby guiding the design of new, more effective drugs.

Drug design strategies are broadly categorized as either ligand-based or structure-based.

Ligand-based drug design (LBDD) is employed when the structure of the receptor is unknown. This approach relies on the knowledge of a set of molecules (ligands) that are known to bind to the target. omicsonline.org By comparing the structural and physicochemical properties of active and inactive compounds, a pharmacophore model can be developed. This model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. For this compound analogues, LBDD could be used to identify the key features of the N-benzoyl, C5-phenyl, and C5-ethyl groups that correlate with anticonvulsant activity, helping to design novel compounds with optimized properties.

Structure-based drug design (SBDD) is used when the three-dimensional structure of the target protein is available, either through X-ray crystallography, cryo-electron microscopy (cryo-EM), or homology modeling. nih.gov Using SBDD, researchers can visualize the binding pocket of the GABAA receptor and use molecular docking simulations to predict how this compound and its analogues fit into this site. nih.govjapsonline.com Docking studies can reveal specific amino acid residues that form key interactions (e.g., hydrogen bonds, van der Waals forces, pi-stacking) with the ligand. plos.org For example, a model of the GABAA receptor could be used to dock (R)- and (S)-benzobarbital to understand the structural basis for potential stereoselectivity. This approach allows for the rational design of modifications to the this compound structure to enhance binding affinity and selectivity. While specific docking studies for this compound are not prominent in the literature, homology models of the GABAA receptor have been successfully used to study the binding of other modulators like benzodiazepines. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govlew.ro A QSAR model takes the form of an equation:

Activity = f(Physicochemical Properties and/or Structural Descriptors)

In these models, the "descriptors" are numerical representations of various molecular properties, such as:

Lipophilicity: Often represented by logP (the logarithm of the octanol-water partition coefficient), which is crucial for CNS drugs. spu.edu.sybas.bgechemcom.com

Electronic Properties: Descriptors like dipole moment, orbital energies (HOMO/LUMO), and partial atomic charges, which govern electrostatic and hydrogen bonding interactions. lew.ro

Steric/Topological Properties: Descriptors related to the size, shape, and connectivity of the molecule (e.g., molecular volume, surface area, Wiener index). lew.robas.bg

Numerous QSAR studies have been performed on general barbiturates to correlate their structures with anticonvulsant and anesthetic activities. nih.govlew.ronih.gov These studies consistently highlight the importance of lipophilicity, showing a parabolic relationship where activity increases with logP to an optimal point (often around a logP of 2 for CNS activity) and then decreases. spu.edu.sy For anticonvulsant activity specifically, topological and electronic properties have been shown to be particularly relevant. nih.gov

While no QSAR studies focusing specifically on a series of N-benzoyl barbiturates like this compound were found, the principles from general barbiturate QSAR are directly applicable. A QSAR study on this compound analogues would involve synthesizing a series of compounds with variations in the N-benzoyl and C5-substituents, measuring their anticonvulsant activity, and then generating a statistical model to identify which molecular descriptors best predict that activity. Such a model would be invaluable for predicting the potency of new, unsynthesized analogues, thereby accelerating the drug discovery process.

Preclinical Pharmacological Research Models and Methodologies Mechanistic Focus

In Vitro Electrophysiological Assays for Neuronal Activity Modulation

In vitro electrophysiological assays are fundamental in elucidating the mechanisms by which neuroactive compounds like benzobarbital modulate neuronal function at the cellular and network levels. These techniques provide high-resolution data on ion channel function, synaptic transmission, and network dynamics.

Patch-Clamp Electrophysiology on this compound-Mediated Currents

Patch-clamp electrophysiology is a high-resolution technique used to measure ionic currents across the neuronal membrane, providing detailed insights into the pharmacological effects of compounds on specific ion channels. This compound, as a barbiturate (B1230296) derivative, primarily exerts its anticonvulsant effects by modulating the gamma-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

Mechanistic Insights from Patch-Clamp Studies:

Positive Allosteric Modulation of GABAA Receptors: this compound binds to a distinct allosteric site on the GABAA receptor complex. This binding enhances the receptor's affinity for GABA and potentiates the GABA-mediated chloride (Cl-) current.

Prolongation of Channel Opening: A key characteristic of barbiturates, including this compound, is their ability to prolong the duration of the GABAA receptor-channel opening in response to GABA binding. This extended channel opening time leads to a greater influx of Cl- ions, resulting in hyperpolarization of the neuron's membrane potential and a more profound inhibitory postsynaptic potential (IPSP).

Direct Gating at High Concentrations: At higher concentrations, barbiturates can directly gate the GABAA receptor channel, even in the absence of GABA. This direct activation further contributes to neuronal inhibition.

The table below summarizes the expected findings from patch-clamp experiments investigating the effects of this compound on GABAA receptor-mediated currents.

| Parameter | Expected Effect of this compound | Primary Mechanism |

| GABA-evoked Current Amplitude | Increase | Positive allosteric modulation |

| Channel Mean Open Time | Prolongation | Stabilization of the open state of the receptor |

| Channel Opening Frequency | Minimal to no change | Differentiates from benzodiazepines |

| Direct Channel Activation | Yes (at high concentrations) | Direct gating of the GABAA receptor |

Multi-Electrode Array (MEA) Studies on Network Activity

Multi-electrode arrays (MEAs) are platforms that contain a grid of electrodes, allowing for the simultaneous, non-invasive, and long-term recording of spontaneous and evoked electrical activity from neuronal networks cultured in vitro. This technology is invaluable for understanding how a compound like this compound affects not just single-cell activity, but also the emergent properties of a neuronal circuit, such as synchronized bursting and network oscillations, which are crucial in the context of epilepsy.

Investigating Network Effects of this compound with MEA:

Suppression of Synchronous Bursting: Epileptiform activity in in vitro models is often characterized by hypersynchronous bursting events. This compound's potentiation of inhibitory neurotransmission would likely dampen this synchrony, leading to a reduction in the frequency and amplitude of network bursts.

Alteration of Network Connectivity: MEA can be used to assess functional connectivity within the neuronal network. This compound may alter these connectivity patterns by globally increasing inhibition.

The following table outlines the anticipated outcomes of MEA studies on neuronal networks treated with this compound.

| MEA Parameter | Expected Effect of this compound | Implication for Anticonvulsant Activity |

| Mean Firing Rate | Decrease | General reduction of neuronal excitability |

| Burst Frequency | Decrease | Suppression of epileptiform-like activity |

| Network Synchrony | Decrease | Disruption of hypersynchronized neuronal firing |

Animal Models for Investigating Anticonvulsant Properties (Mechanistic Research)

Animal models of seizures and epilepsy are crucial for understanding the in vivo mechanisms of action of anticonvulsant drugs like this compound. These models allow for the investigation of how a drug's molecular and cellular effects translate into anti-seizure efficacy at the systems level.

Rodent Models of Seizure Activity (e.g., Kindling, Chemoconvulsant Models) for Mechanistic Insights

Kindling Model: The kindling model involves the repeated application of a sub-convulsive electrical or chemical stimulus to a specific brain region, typically the amygdala or hippocampus, which leads to the progressive development of seizures. This model is particularly valuable for studying the process of epileptogenesis and for evaluating drugs that prevent the development and propagation of focal seizures. In the context of this compound, the kindling model would be used to assess its ability to raise the seizure threshold and to prevent the generalization of seizures, providing insights into its effects on both seizure initiation and spread.

Chemoconvulsant Models: Acute seizure models using chemoconvulsants like pentylenetetrazol (PTZ) or maximal electroshock (MES) are also employed. PTZ is a GABAA receptor antagonist, and a drug's ability to protect against PTZ-induced seizures often indicates an action on the GABAergic system. This compound would be expected to be effective in this model due to its known mechanism. The MES test induces generalized tonic-clonic seizures and is used to identify drugs that prevent seizure spread.

Neurobiological Correlates of this compound Action in Animal Models (e.g., Neurotransmitter Release, Receptor Expression)

The administration of this compound in animal models allows for the investigation of its downstream neurobiological effects that contribute to its anticonvulsant properties.

Neurotransmitter Release: A primary consequence of this compound's enhancement of GABAergic inhibition is a likely reduction in the release of excitatory neurotransmitters, such as glutamate (B1630785). This occurs because the widespread hyperpolarization of neurons makes them less likely to fire action potentials, which are necessary for vesicular neurotransmitter release. In vivo microdialysis studies in animal models could be used to measure these changes in neurotransmitter levels in specific brain regions following this compound administration.

Receptor Expression: Chronic administration of drugs that modulate neurotransmitter systems can lead to adaptive changes in receptor expression. For instance, prolonged exposure to barbiturates has been shown to alter the expression levels of GABAA receptor subunits. Additionally, acute administration of barbiturates can increase the binding affinity of benzodiazepine (B76468) receptors in vivo. These changes in receptor density and affinity can influence the long-term efficacy and tolerance profile of the drug.

The table below details the expected neurobiological correlates of this compound's action in animal models.

| Neurobiological Correlate | Expected Effect of this compound | Research Methodology |

| Glutamate Release | Decrease | In vivo microdialysis |

| GABAA Receptor Subunit Expression | Alteration with chronic use | Immunohistochemistry, Western blot, qRT-PCR |

| Benzodiazepine Receptor Binding | Increased affinity (acute) | Radioligand binding assays |

Advanced Analytical Techniques for Benzobarbital Research